molecular formula C20H16F2N4O3 B11290966 N-(3,4-difluorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,4-difluorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290966
M. Wt: 398.4 g/mol
InChI Key: RFUHPBDGYZRQMI-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with difluorophenyl and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluorophenyl group: This step often involves the use of fluorinating agents and specific reaction conditions to ensure selective substitution.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxy group is introduced using methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound can influence various molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIFLUOROPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of difluorophenyl and methoxyphenyl substituents, which impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H16F2N4O3/c1-29-13-5-2-11(3-6-13)14-10-23-26-17(9-18(27)25-19(14)26)20(28)24-12-4-7-15(21)16(22)8-12/h2-8,10,17H,9H2,1H3,(H,24,28)(H,25,27)

InChI Key

RFUHPBDGYZRQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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